3-(2-甲氧基-2-氧乙基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

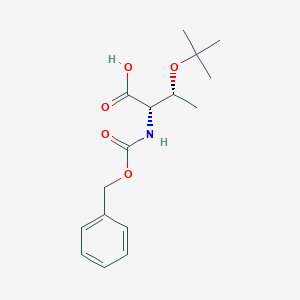

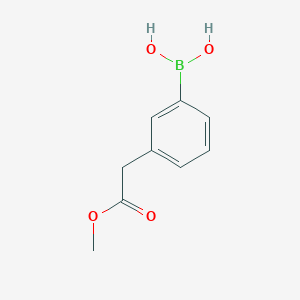

3-(2-Methoxy-2-oxoethyl)phenylboronic acid is a chemical compound that belongs to the class of phenylboronic acids. These compounds are known for their ability to form stable complexes with various diols, including sugars, and are often used in the field of molecular recognition and sensing. The presence of a methoxy-2-oxoethyl group in the ortho position relative to the boronic acid moiety can influence the compound's reactivity and binding properties .

Synthesis Analysis

The synthesis of related phenylboronic acid derivatives often involves the use of boronic acids or boronate esters as key intermediates. For instance, the synthesis of a depside derivative closely related to the compound of interest was achieved through a facile approach, yielding high purity products . Although the exact synthesis of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as condensation reactions or functional group transformations.

Molecular Structure Analysis

Phenylboronic acids can exhibit diverse solid-state molecular structures. For example, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a monoclinic space group . Similarly, the depside derivative mentioned earlier crystallized in the monoclinic space group P21/c . These findings suggest that 3-(2-Methoxy-2-oxoethyl)phenylboronic acid could also exhibit a complex crystal structure, potentially stabilized by intramolecular hydrogen bonds and other non-covalent interactions.

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions, particularly in the formation of cyclic esters and amides. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines . Although the specific reactivity of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is not discussed, it is likely that the ortho-substituent would play a significant role in its chemical behavior, potentially influencing the coordination of reactants to the boron atom and thus affecting reaction rates and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids can be influenced by substituents on the phenyl ring. For example, the introduction of methoxyalkyl groups at the ortho position was shown to affect the molecular and crystal structures, as well as the hydrogen-bonding patterns of the compounds . These modifications can also impact the compound's ability to bind sugars, as demonstrated in a study evaluating the sugar-binding ability of methoxyalkyl-substituted phenylboronic acids . Therefore, the methoxy-2-oxoethyl group in 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is expected to contribute to its unique set of physical and chemical properties, which could be explored further through experimental studies.

科学研究应用

苯硼酸及其衍生物概述

苯硼酸及其衍生物,如3-(2-甲氧基-2-氧乙基)苯硼酸,是各个科学研究领域中备受关注的化合物。苯硼酸衍生物的一个类别,苯硼酚酮,由于其独特的性质和广泛的应用而受到广泛研究。值得注意的是,苯硼酚酮在有机合成中作为构建块和保护基。一些苯硼酚酮表现出生物活性,并正在临床试验中,突显了它们在生物医学中的潜力。此外,它们与羟基化合物结合的能力使其可以作为糖类和糖蛋白的分子受体,展示了苯硼酸衍生物在科学研究中的多功能性(Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009)。

基于苯硼酸衍生物的电化学生物传感器

利用苯硼酸(PBA)及其衍生物开发电化学生物传感器代表了科学研究中的一个重要领域。PBA以其选择性结合1,2-和1,3-二醇而闻名,在中性水介质中形成带负电的硼酸酯。这一性质被用于构建电化学葡萄糖传感器,PBA修饰电极被广泛用于此目的的研究。此外,PBA修饰电极可以检测各种化合物,包括羟基酸和氟离子,进一步展示了PBA衍生物在生物传感器技术中的潜力及其对健康和环境监测的相关性(Anzai, 2016)。

药物传递应用

苯硼酸衍生物还在药物传递系统中找到应用。例如,针对性药物传递的pH和糖敏感的层层(LbL)薄膜和微囊已经开发出来。这些系统可以对pH变化或葡萄糖存在做出响应,从而在特定环境中如肿瘤细胞、发炎组织或对糖尿病患者的葡萄糖水平做出控制释放药物。这种创新的药物传递系统突显了苯硼酸衍生物在推动治疗策略和个性化医学中的作用(Sato, Yoshida, Takahashi, & Anzai, 2011)。

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

[3-(2-methoxy-2-oxoethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5,12-13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNUXNCUNUMZFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623191 |

Source

|

| Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxy-2-oxoethyl)phenylboronic acid | |

CAS RN |

643094-11-5 |

Source

|

| Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

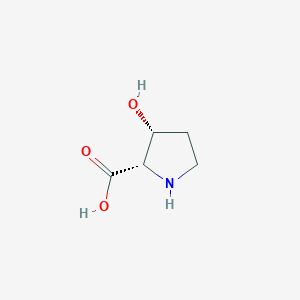

![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)

![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)

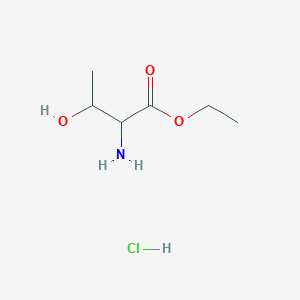

![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)